tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a phenoxy group, and a tert-butyl ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Ester: The tert-butyl ester is typically introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of an azetidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Similar structure but lacks the phenoxy group.
Uniqueness
tert-Butyl 3-(4-amino-2-(difluoromethyl)phenoxy)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the difluoromethyl-substituted phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20F2N2O3 |
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Molecular Weight |
314.33 g/mol |
IUPAC Name |
tert-butyl 3-[4-amino-2-(difluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(20)19-7-10(8-19)21-12-5-4-9(18)6-11(12)13(16)17/h4-6,10,13H,7-8,18H2,1-3H3 |
InChI Key |
GCYVCNZQTBRKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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